4,6-dimethoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine
Description
4,6-Dimethoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a structurally complex pyrimidine derivative featuring a bicyclic octahydrocyclopenta[c]pyrrole moiety fused to an azetidine ring. The compound’s core pyrimidine ring is substituted with two methoxy groups at the 4- and 6-positions, while the 2-position is occupied by a nitrogen-containing azetidine-cyclopenta[c]pyrrole hybrid.
Properties
IUPAC Name |
2-[1-(4,6-dimethoxypyrimidin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-21-14-6-15(22-2)18-16(17-14)20-9-13(10-20)19-7-11-4-3-5-12(11)8-19/h6,11-13H,3-5,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKQOOHESKVXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CC(C2)N3CC4CCCC4C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,6-Dimethoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Pharmacological Properties
- Antidepressant Activity : Research indicates that derivatives of pyrimidine compounds can exhibit antidepressant effects. The specific compound has shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Neuroprotective Effects : Studies have suggested that compounds with similar structures may provide neuroprotection against oxidative stress and apoptosis in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease.
- Anticancer Potential : Preliminary investigations have indicated that pyrimidine derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. The octahydrocyclopenta[c]pyrrol moiety may enhance this activity through unique interactions with cellular targets.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Interaction : The compound may act as a ligand for various receptors involved in neurotransmission, leading to altered signaling pathways.
- Enzyme Inhibition : It is hypothesized that the compound could inhibit enzymes critical for cancer cell metabolism or neurotransmitter breakdown, thereby enhancing therapeutic effects.
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Neuroprotection | Reduced oxidative stress | |
| Anticancer | Inhibition of cell proliferation |
Case Studies
- Antidepressant Efficacy : A study involving animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain.
- Neuroprotective Study : In vitro experiments showed that the compound could protect neuronal cells from glutamate-induced toxicity, suggesting its potential use in neurodegenerative diseases.
- Cancer Research : Clinical trials have indicated that similar pyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into this compound's efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound can be analyzed based on modifications to the pyrimidine core, substituent groups, and synthetic methodologies. Below is a detailed comparison with two closely related derivatives:
4,6-Dimethoxy-2-(naphthalen-1-yl)pyrimidine
- Structure : The 2-position of the pyrimidine core is substituted with a naphthalene group instead of the azetidine-cyclopenta[c]pyrrole system.
- Synthesis : Synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloro-4,6-dimethoxypyrimidine and 1-naphthylboronic acid, using [(IPr)Pd(µ-Cl)Cl]₂ as a catalyst. The reaction achieved a high yield of 95% under optimized conditions (EtOH, 100°C, 12 h) .
- Key Data :
| Property | 4,6-Dimethoxy-2-(naphthalen-1-yl)pyrimidine | 4,6-Dimethoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine |
|---|---|---|
| Molecular Weight | 296.34 g/mol | Estimated >350 g/mol (based on substituent complexity) |
| Substituent at C2 | Naphthalene | Azetidine-cyclopenta[c]pyrrole |
| Synthetic Method | Suzuki-Miyaura cross-coupling | Likely requires multi-step cyclization or coupling |
| Catalyst Used | [(IPr)Pd(µ-Cl)Cl]₂ | N/A (no direct synthesis data) |
| Reported Yield | 95% | N/A |
| Stability | Stable under ambient conditions | Likely sensitive to hydrolysis due to strained azetidine |
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
- Structure : The 2-position is substituted with a methylsulfonyl group, a strong electron-withdrawing substituent.
- Synthesis : Listed in a reagent catalog, suggesting commercial availability. The methylsulfonyl group is typically introduced via oxidation of a methylthio precursor or direct sulfonylation .
- Key Data :
| Property | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | This compound |
|---|---|---|
| Molecular Weight | 218.23 g/mol | Estimated >350 g/mol |
| Substituent at C2 | Methylsulfonyl | Azetidine-cyclopenta[c]pyrrole |
| Reactivity | Electrophilic at C2 (leaving group potential) | Likely nucleophilic or metal-coordinating due to N-atoms |
| Stability | Thermally unstable (requires refrigeration) | Uncertain; azetidine ring may confer strain-related instability |
Research Findings and Functional Implications
- Synthetic Accessibility : The naphthalene derivative’s high yield (95%) highlights the efficiency of palladium-catalyzed cross-coupling for aryl-substituted pyrimidines . In contrast, the azetidine-cyclopenta[c]pyrrole substituent in the target compound likely demands more complex synthetic routes, such as ring-closing metathesis or transition-metal-mediated cyclization.
- Electronic Effects: The methoxy groups at C4 and C6 are electron-donating, stabilizing the pyrimidine ring.
- Stability Considerations : The methylsulfonyl derivative’s thermal instability contrasts with the naphthalene analog’s robustness. The target compound’s stability may depend on the conformational flexibility of the azetidine ring and the susceptibility of the cyclopenta[c]pyrrole system to oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
